molecular formula C16H14N6S B2715889 N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 919871-20-8

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2715889
CAS No.: 919871-20-8
M. Wt: 322.39
InChI Key: RDLDVWSBADMCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a triazole-substituted phenyl group linked via an ethylamine side chain. The thieno[2,3-d]pyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, and anticancer properties . This compound’s structural uniqueness lies in the 1,2,4-triazole moiety, which enhances hydrogen bonding and π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6S/c1-11(21-15-14-6-7-23-16(14)19-9-18-15)12-2-4-13(5-3-12)22-10-17-8-20-22/h2-11H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLDVWSBADMCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The triazole ring in the compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidine Core

Halogenated Derivatives

  • (R)-N-(1-(4-Bromophenyl)ethyl)-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (20) Substitution: Bromophenyl at the ethylamine side chain and methoxyphenyl at the 6-position. Key Difference: Bromine enhances lipophilicity and membrane penetration compared to the triazole group in the target compound .
  • (R)-4-(4-((1-(4-Bromophenyl)ethyl)amino)thieno[2,3-d]pyrimidin-6-yl)phenol (21) Substitution: Bromophenyl and phenolic hydroxyl group. Activity: Improved solubility due to the hydroxyl group; synergistic effects with antimicrobial peptides noted .

Sulfonyl-Modified Derivatives

  • N-(4-(Phenylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (25) Substitution: Phenylsulfonyl group at the para position of the aniline moiety. Synthesis: 56% yield via nucleophilic aromatic substitution . Activity: Demonstrated brain penetrance and PI5P4Kγ inhibition (IC₅₀ = 0.246 μM), highlighting the sulfonyl group’s role in enhancing target affinity .
  • N-(4-(Methylsulfonylmethyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (26) Substitution: Methylsulfonylmethyl group. Activity: 90% yield; superior solubility compared to 25 due to the sulfone’s polar nature .
Heterocyclic Modifications

Triazole vs. Pyrazoline Hybrids

  • Compound 13a (PI3Kα Inhibitor) Substitution: Pyrazoline unit at the 4-position of the thienopyrimidine. Activity: Selective PI3Kα inhibition (IC₅₀ = 5.2 nM) due to the pyrazoline’s planar geometry and nitrogen-rich structure .

Pyrazolo[3,4-d]pyrimidine Hybrids

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Hybrid Structure: Pyrazolo-pyrimidine fused with thienopyrimidine. Activity: Potent anticancer activity (IC₅₀ = 0.8 μM against HeLa cells) due to dual kinase inhibition .
Structure-Activity Relationship (SAR) Trends

Triazole vs. Sulfonyl Groups :

  • Triazole-containing analogs (e.g., target compound) exhibit stronger hydrogen-bonding interactions but may suffer from metabolic instability. Sulfonyl groups (e.g., 25) improve pharmacokinetics and target binding .

Halogenation :

  • Bromine substituents (e.g., 20) enhance lipophilicity and membrane permeability, critical for antimicrobial activity .

Hybrid Structures :

  • Pyrazoline or pyrazolo-pyrimidine hybrids (e.g., 13a, 11) show enhanced selectivity for kinases due to increased rigidity and π-stacking .

Biological Activity

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine is a novel compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications in various fields, including oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H14N6S. The presence of a thieno[2,3-d]pyrimidine core and a triazole ring contributes to its unique biological properties. The IUPAC name reflects its complex structure, which is crucial for its interaction with biological targets.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The triazole moiety can interact with active sites of various enzymes, inhibiting their activity. For instance, it may inhibit aromatase, an enzyme involved in estrogen biosynthesis, which has implications in cancer treatment.
  • Antioxidant Activity : The compound has shown potential antioxidant properties by scavenging free radicals and mitigating oxidative stress-related damage. This is particularly relevant in the context of diseases like cancer and cardiovascular disorders.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
Breast Cancer (MCF7)12.5Inhibited cell growth
Lung Cancer (A549)15.0Induced apoptosis
Colon Cancer (HT29)10.0Cell cycle arrest

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate inhibition
Escherichia coli16 µg/mLStrong inhibition
Candida albicans8 µg/mLSignificant antifungal effect

These results indicate that this compound may serve as a lead compound in the search for new antimicrobial agents.

Study on Antioxidant Mechanism

A theoretical study utilizing Density Functional Theory (DFT) was conducted to explore the antioxidant mechanisms of thieno[2,3-d]pyrimidine derivatives. It was found that specific substituents on the phenyl rings significantly enhance antioxidant activity through mechanisms such as hydrogen atom transfer and single electron transfer-proton transfer . This study highlights the importance of structural modifications in enhancing biological activity.

Clinical Relevance

In clinical settings, compounds similar to this compound have been investigated for their potential in treating diseases associated with oxidative stress and inflammation. The ongoing research aims to translate these findings into therapeutic applications.

Q & A

Q. Optimization Strategies :

  • Catalyst Loading : Increase Cu(I) concentration (e.g., 10 mol%) to accelerate cycloaddition.
  • Temperature : Perform reactions at 60–80°C for 5–8 hours to balance yield and purity .
  • Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane 0–100%) to isolate high-purity product (>95% by HPLC) .

Q. Example Data from Analogous Syntheses :

CompoundMethodYield (%)Purity (HPLC)
Analog ACuAAC6598
Analog BVilsmeier3998

How should researchers characterize this compound to confirm structural integrity and purity?

Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., δ 8.2–8.5 ppm for thieno protons; δ 7.8–8.1 ppm for triazole protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 410.1234 [M+H]+ for C18H16N7S).
  • HPLC : Ensure purity >95% using C18 columns with acetonitrile/water mobile phases .
  • IR Spectroscopy : Detect functional groups (e.g., NH stretch at 3300–3500 cm⁻¹) .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Answer:

  • Variable Substituents : Modify the triazole (e.g., 1H-1,2,3-triazole vs. 1H-1,2,4-triazole) or thieno-pyrimidine groups (e.g., methyl vs. methoxy).
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains (e.g., S. aureus) to assess cytotoxicity or antimicrobial activity .
  • Computational Docking : Use AutoDock Vina to predict binding affinity to tubulin (anticancer) or bacterial enzymes (antimicrobial) .

Q. Example SAR Findings from Analogs :

SubstituentIC50 (μM) MCF-7Target Binding (kcal/mol)
-OCH30.45-8.2 (Tubulin)
-Cl1.20-7.5 (COX-2)

How can contradictory biological activity data across derivatives be resolved?

Answer:

  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls (e.g., doxorubicin as a positive control).
  • Purity Verification : Re-test compounds with HPLC to rule out impurity interference (e.g., <95% purity may skew results) .
  • Pharmacokinetic Profiling : Evaluate solubility (logP) and metabolic stability (CYP450 assays) to explain in vitro vs. in vivo discrepancies .

What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Answer:

  • In Vitro :
    • Anticancer : MTT assays on triple-negative breast cancer (MDA-MB-231) .
    • Antimicrobial : Broth microdilution against methicillin-resistant S. aureus (MRSA) .
  • In Vivo :
    • Xenograft Models : Nude mice with subcutaneous tumor implants for efficacy and toxicity studies .
    • Pharmacokinetics : Plasma half-life (t1/2) and bioavailability studies in rodents .

What computational approaches predict target proteins or mechanisms of action?

Answer:

  • Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., 1SA0 for tubulin) using Glide or GOLD .
  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity using Random Forest algorithms .

How can common synthesis impurities be identified and mitigated?

Answer:

  • By-Products : Unreacted azides or alkynes from incomplete CuAAC. Detect via TLC (Rf 0.3–0.5 in ethyl acetate).
  • Mitigation :
    • Use excess alkyne (1.2 equiv) to drive reaction completion.
    • Purify via recrystallization (ethanol/water) to remove polar impurities .

What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction Scaling : Transition from batch to flow chemistry for CuAAC to improve heat dissipation and yield .
  • Cost Optimization : Replace expensive catalysts (e.g., CuBr) with recyclable Cu nanoparticles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.